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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

Cat. No.: B080779 Get Quote

In the landscape of pharmaceutical research and drug development, the meticulous

characterization of small molecules is paramount. This guide provides a comparative analysis

of Heptyl 4-aminobenzoate, cross-referencing its available data with that of its shorter-chain

analogs, Methyl 4-aminobenzoate and Ethyl 4-aminobenzoate. Due to a scarcity of publicly

available experimental data for the heptyl ester, this guide leverages computational predictions

and draws comparisons with well-documented, structurally similar compounds to infer its

physicochemical and potential biological properties.

This document is intended for researchers, scientists, and drug development professionals,

offering a structured overview of the available data and detailed experimental protocols for key

analytical techniques.

Physicochemical Properties: A Comparative
Overview
The following table summarizes the experimental and computed physicochemical properties of

Heptyl 4-aminobenzoate and its methyl and ethyl analogs. This allows for a direct comparison

of how the alkyl chain length may influence these key parameters.
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Property
Heptyl 4-
aminobenzoate

Ethyl 4-
aminobenzoate

Methyl 4-
aminobenzoate

Molecular Formula C₁₄H₂₁NO₂ C₉H₁₁NO₂[1] C₈H₉NO₂

Molecular Weight
235.32 g/mol

(Computed)[2]
165.19 g/mol [1] 151.16 g/mol

Melting Point
Data available in

SpringerMaterials[2]
88-92 °C[1] 110-113 °C[3][4]

Boiling Point Not available 310 °C[1] Not available[3]

Water Solubility Not available Insoluble Slightly soluble[4][5]

logP (XLogP3) 4.5 (Computed)[2] 1.9 (Computed) 1.5 (Computed)[6]

Kovats Retention

Index

2046, 2054 (Standard

non-polar)[2]
Not available Not available

Spectral Data Comparison
Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical

compounds. While experimental spectra for Heptyl 4-aminobenzoate are not readily available

in public databases, a comparison of the known spectral characteristics of its analogs provides

a basis for predicting its spectral features.
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Spectral Data
Heptyl 4-
aminobenzoate

Ethyl 4-
aminobenzoate

Methyl 4-
aminobenzoate

¹H NMR

Predicted to show

signals for the heptyl

chain protons,

aromatic protons, and

the amino group

protons.

¹H NMR data

available.[7]

¹H NMR data

available.

¹³C NMR

Predicted to show

signals for the heptyl

chain carbons,

aromatic carbons, and

the ester carbonyl

carbon.

¹³C NMR data

available.[7]

¹³C NMR data

available.

FT-IR

Predicted to show

characteristic peaks

for N-H stretching

(amine), C=O

stretching (ester), and

aromatic C-H and

C=C vibrations.

FT-IR and FT-Raman

spectra have been

recorded and

analyzed.[8][9] Key

stretches include -NH₂

(3300-3500 cm⁻¹),

C=O (1700-1750

cm⁻¹), and aromatic

C-H (3000-3100

cm⁻¹).[10]

IR spectrum available.

Mass Spectrometry

Predicted to show a

molecular ion peak

corresponding to its

molecular weight.

Mass spectral data

available.[11]

Mass spectral data

available.

Biological Activity
Ethyl 4-aminobenzoate, commonly known as benzocaine, is a well-known local anesthetic.[1]

Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal

membranes, thereby inhibiting the propagation of nerve impulses. Derivatives of 4-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://pubmed.ncbi.nlm.nih.gov/23666352/
https://www.researchgate.net/publication/236692177_Molecular_structure_and_spectroscopic_characterization_of_ethyl_4-aminobenzoate_with_experimental_techniques_and_DFT_quantum_chemical_calculations
https://www.welcomehomevetsofnj.org/textbook-ga-24-2-08/ethyl-4-aminobenzoate-ir-spectrum-analysis.pdf
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP003474
https://www.chemimpex.com/products/37554
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aminobenzoic acid have also been investigated for their antimicrobial and cytotoxic activities.

While no specific biological activity data for Heptyl 4-aminobenzoate was found, its structural

similarity to benzocaine suggests it may possess similar local anesthetic properties, with the

longer alkyl chain potentially influencing its potency, duration of action, and toxicity profile.

Experimental Protocols
Detailed methodologies for key experiments are provided below to support researchers in their

own investigations.

Melting Point Determination
Principle: The melting point is a key physical property used to identify a substance and assess

its purity. A pure crystalline solid typically has a sharp melting point range of 1-2°C. Impurities

tend to lower and broaden the melting range.[12]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[12]

Capillary tubes[12][13]

Thermometer

Mortar and pestle (for sample preparation)

Procedure (Capillary Method):[14]

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the

crystals in a mortar and pestle.[12]

Loading the Capillary Tube: Invert an open-ended capillary tube and press the open end into

the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample

into the bottom. The sample height should be approximately 2-3 mm.[15]

Measurement:

Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
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If the approximate melting point is unknown, perform a rapid heating to get a rough

estimate.[15]

For an accurate measurement, heat rapidly to about 10-15°C below the expected melting

point, then slow the heating rate to 1-2°C per minute.[13]

Record the temperature at which the first droplet of liquid appears (the beginning of the

melting range) and the temperature at which the entire sample becomes a clear liquid (the

end of the melting range).[13]

Cooling: Allow the apparatus to cool before performing another measurement. Use a fresh

sample in a new capillary tube for each determination.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which

causes molecular vibrations (stretching and bending). The resulting spectrum provides a

fingerprint of the functional groups present in the molecule.

Apparatus:

FT-IR spectrometer

Sample holder (e.g., KBr plates, ATR crystal)[16]

Potassium bromide (KBr) powder (for pellet method)

Agate mortar and pestle

Hydraulic press (for pellet method)

Solvent (for solution method)

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in

an agate mortar and pestle until a fine, homogeneous mixture is obtained.[17]
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Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press to form a transparent or translucent pellet.[17]

Background Spectrum: Run a background spectrum with an empty sample compartment or a

blank KBr pellet to account for atmospheric and instrumental interferences.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample

holder and acquire the infrared spectrum.[17]

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When

placed in a strong magnetic field and irradiated with radiofrequency waves, the nuclei absorb

energy at specific frequencies. The chemical environment of each nucleus influences its

resonance frequency, providing detailed information about the molecular structure.

Apparatus:

NMR spectrometer

NMR tubes (high-quality, clean)[18]

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[18][19]

Micropipette or syringe

Procedure (¹H NMR):

Sample Preparation:

Weigh 5-25 mg of the sample for a ¹H NMR spectrum.[20]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

small vial.[18][20] Ensure the sample is fully dissolved; sonication may be used to aid

dissolution.[18]
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Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube.

Avoid introducing solid particles or air bubbles.[18][20]

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.

Data Acquisition:

The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic

field to optimize its homogeneity.

Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, and baseline correction).

Integrate the signals to determine the relative number of protons for each peak.

Analyze the chemical shifts and splitting patterns (multiplicity) to elucidate the molecular

structure.

Visualizations
The following diagrams illustrate key concepts relevant to the analysis and potential biological

activity of Heptyl 4-aminobenzoate.

Caption: Workflow for the comparative analysis of Heptyl 4-aminobenzoate.

Caption: Hypothetical blockade of a voltage-gated sodium channel by Heptyl 4-
aminobenzoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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